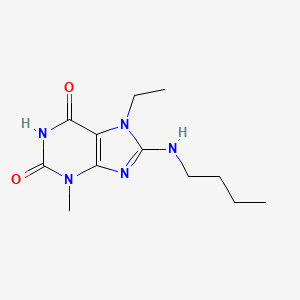![molecular formula C21H20N2O2S B6485797 1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 912897-19-9](/img/structure/B6485797.png)
1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Methoxyphenoxy)ethyl)-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole, referred to as “2-MTPT”, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This molecule has a unique structure that makes it a valuable tool for chemists, biologists, and other scientists.
Applications De Recherche Scientifique
2-MTPT has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide, as a fluorescent molecule for the detection of metal ions, and as a fluorescent molecule for the detection of proteins. In addition, 2-MTPT has been used as a reagent for the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules.
Mécanisme D'action
2-MTPT is a fluorescent molecule that is activated by the presence of hydrogen peroxide and metal ions. When hydrogen peroxide or metal ions are present, the 2-MTPT molecule absorbs energy from ultraviolet light and emits a fluorescent signal. This signal can be detected and used to measure the concentration of hydrogen peroxide or metal ions in a sample.
Biochemical and Physiological Effects
2-MTPT is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it has been studied for its potential applications in biomedical research, such as the detection of proteins or other molecules in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
2-MTPT has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. In addition, its unique structure makes it a valuable tool for chemists and biologists. However, it is important to note that 2-MTPT is not suitable for use in all laboratory experiments, as it is not soluble in all solvents and may not be compatible with certain compounds.
Orientations Futures
The potential future directions for research on 2-MTPT include the development of new synthesis methods, the exploration of new applications for the molecule, and the development of new fluorescent probes for the detection of other molecules. In addition, further research could be conducted on the biochemical and physiological effects of 2-MTPT, as well as on its potential applications in drug discovery and other biomedical research.
Méthodes De Synthèse
2-MTPT can be synthesized using a variety of methods, including microwave-assisted synthesis, high-temperature synthesis, and low-temperature synthesis. The most common method for synthesizing 2-MTPT is microwave-assisted synthesis, which involves heating the reactants in the presence of a microwave field. This method is relatively fast and efficient, and can produce high yields of the desired product. In addition, microwave-assisted synthesis can be used to synthesize 2-MTPT in a variety of solvents, including water, methanol, and ethanol.
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-24-19-10-4-5-11-20(19)25-13-12-23-18-9-3-2-8-17(18)22-21(23)15-16-7-6-14-26-16/h2-11,14H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMDGHMPIRXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(butan-2-yl)amino]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485736.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485740.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485745.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485746.png)
![4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6485747.png)
![ethyl 2-({7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6485750.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485768.png)
![4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B6485769.png)
![ethyl 2-[2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B6485775.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6485781.png)
![2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6485787.png)
![1-ethyl-3,9-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6485788.png)
